1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide
CAS No.:
Cat. No.: VC15078983
Molecular Formula: C18H21FN4O3
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21FN4O3 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-(4-fluoro-1H-indazol-3-yl)-N-(oxan-4-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H21FN4O3/c19-13-2-1-3-14-16(13)17(22-21-14)23-10-12(8-15(23)24)18(25)20-9-11-4-6-26-7-5-11/h1-3,11-12H,4-10H2,(H,20,25)(H,21,22) |
| Standard InChI Key | KPMZTNAJJPQFLP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Introduction
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is a complex organic compound belonging to the indazole derivatives category. It features a pyrrolidine ring, an indazole moiety, and a tetrahydropyran substituent, contributing to its potential biological activity. This compound is of significant interest in medicinal chemistry due to the diverse pharmacological properties associated with indazoles, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. The reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in optimizing yield and purity. Advanced techniques like high-performance liquid chromatography may be employed for purification and analysis of intermediates throughout the synthesis.
Biological Activity
Indazole derivatives, including 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide, are known for their diverse pharmacological properties. They can modulate pathways associated with inflammation and cancer progression by inhibiting key enzymes or signaling molecules. Detailed pharmacological studies would be necessary to elucidate the exact mechanisms at play.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume